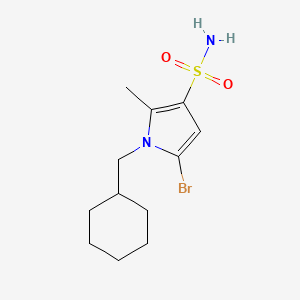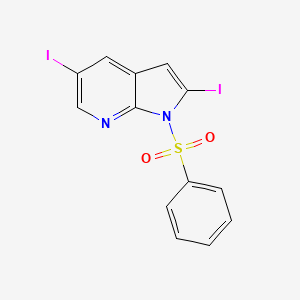![molecular formula C22H24ClN3O3 B12330218 2-Propen-1-one, 1-[4-[2-[(6-chloro-4-methoxy[1,1'-biphenyl]-3-yl)amino]acetyl]-1-piperazinyl]-](/img/structure/B12330218.png)
2-Propen-1-one, 1-[4-[2-[(6-chloro-4-methoxy[1,1'-biphenyl]-3-yl)amino]acetyl]-1-piperazinyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propen-1-one, 1-[4-[2-[(6-chloro-4-methoxy[1,1’-biphenyl]-3-yl)amino]acetyl]-1-piperazinyl]- is a complex organic compound with a unique structure that includes a biphenyl group, a piperazine ring, and a propenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-one, 1-[4-[2-[(6-chloro-4-methoxy[1,1’-biphenyl]-3-yl)amino]acetyl]-1-piperazinyl]- typically involves multiple steps. One common method includes the following steps:
Formation of the Biphenyl Intermediate: The biphenyl intermediate is synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.
Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where the biphenyl intermediate reacts with a piperazine derivative under basic conditions.
Formation of the Propenone Moiety: The final step involves the formation of the propenone moiety through a condensation reaction between the piperazine-biphenyl intermediate and an appropriate aldehyde or ketone.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Propen-1-one, 1-[4-[2-[(6-chloro-4-methoxy[1,1’-biphenyl]-3-yl)amino]acetyl]-1-piperazinyl]- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenated reagents, nucleophiles such as amines or thiols
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Functionalized derivatives with various substituents
Scientific Research Applications
2-Propen-1-one, 1-[4-[2-[(6-chloro-4-methoxy[1,1’-biphenyl]-3-yl)amino]acetyl]-1-piperazinyl]- has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure, which may interact with specific biological targets.
Materials Science: The compound’s structural properties make it a candidate for use in the development of advanced materials, such as polymers and nanomaterials.
Biological Studies:
Mechanism of Action
The mechanism of action of 2-Propen-1-one, 1-[4-[2-[(6-chloro-4-methoxy[1,1’-biphenyl]-3-yl)amino]acetyl]-1-piperazinyl]- involves its interaction with specific molecular targets. The biphenyl group may interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Propen-1-one, 1-(2,6-dihydroxy-4-methoxyphenyl)-3-phenyl-: This compound has a similar propenone structure but differs in the substitution pattern on the aromatic rings.
(2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: This compound shares the propenone moiety but has different substituents on the aromatic rings.
Uniqueness
2-Propen-1-one, 1-[4-[2-[(6-chloro-4-methoxy[1,1’-biphenyl]-3-yl)amino]acetyl]-1-piperazinyl]- is unique due to the presence of the piperazine ring and the specific substitution pattern on the biphenyl group.
Properties
Molecular Formula |
C22H24ClN3O3 |
|---|---|
Molecular Weight |
413.9 g/mol |
IUPAC Name |
1-[4-[2-(4-chloro-2-methoxy-5-phenylanilino)acetyl]piperazin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C22H24ClN3O3/c1-3-21(27)25-9-11-26(12-10-25)22(28)15-24-19-13-17(16-7-5-4-6-8-16)18(23)14-20(19)29-2/h3-8,13-14,24H,1,9-12,15H2,2H3 |
InChI Key |
RVLVZNVRMJRCNC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)Cl)C2=CC=CC=C2)NCC(=O)N3CCN(CC3)C(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[9-Phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluoren-9-yl]pyridine](/img/structure/B12330165.png)
![1-[2-(2,4-Dichlorophenoxy)ethyl]piperazine](/img/structure/B12330178.png)
![tert-butyl (3S)-4-(6-amino-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-3-methylpiperazine-1-carboxylate](/img/structure/B12330186.png)






![6-Bromobenzofurano[2,3-c]dibenzofuran](/img/structure/B12330220.png)
![N-[(2,4-Dimethoxyphenyl)methyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-valine](/img/structure/B12330225.png)


